Ciraparantag is a synthetic, low-molecular-weight compound developed as a universal reversal agent for various anticoagulants, including unfractionated heparin, low molecular weight heparins, and direct oral anticoagulants such as factor Xa inhibitors and dabigatran. Its development is aimed at providing a rapid and effective means to reverse the effects of anticoagulants in clinical settings, particularly in emergency situations where bleeding risks are elevated. Ciraparantag is currently undergoing clinical trials to assess its safety and efficacy in humans .
Ciraparantag was synthesized by Portola Pharmaceuticals and has been characterized in several preclinical and clinical studies. The compound is designed to bind to various anticoagulants, effectively neutralizing their activity . Its synthesis involves complex chemical processes that ensure the molecule's effectiveness as an antidote.
The synthesis of Ciraparantag involves multi-step organic reactions that yield the final product with high purity. The synthetic route typically includes the following steps:
Characterization techniques such as proton nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Ciraparantag. These methods allow researchers to verify the molecular structure and ensure that no impurities are present .
The molecular structure of Ciraparantag features a unique arrangement that allows it to interact effectively with various anticoagulants. The specific structural formula has not been disclosed in detail in available literature, but it is known to be a small, water-soluble molecule.
Ciraparantag functions primarily through non-covalent interactions with anticoagulants, effectively neutralizing their activity. Key reactions include:
Dynamic light scattering methodologies have been utilized to study the binding kinetics of Ciraparantag with different anticoagulants, demonstrating its effectiveness across various agents .
Ciraparantag's mechanism involves:
Studies have shown that Ciraparantag can significantly reduce activated partial thromboplastin time and prothrombin time in vitro, indicating its potential effectiveness in reversing anticoagulation .
Relevant data from studies indicate that Ciraparantag maintains its structural integrity under physiological conditions, making it suitable for clinical use .
Ciraparantag's primary application lies in its role as an antidote for managing bleeding complications associated with anticoagulant therapy. Its development aims to enhance patient safety during surgical procedures or emergencies where rapid reversal of anticoagulation is critical. Current research continues to explore its efficacy across various patient populations and clinical scenarios .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3